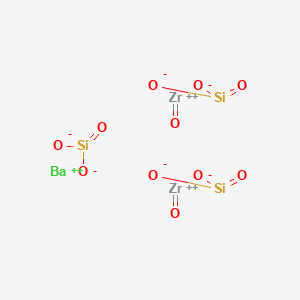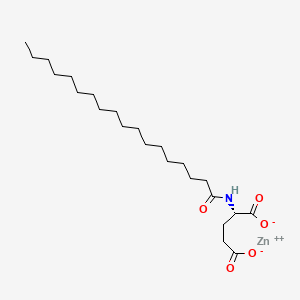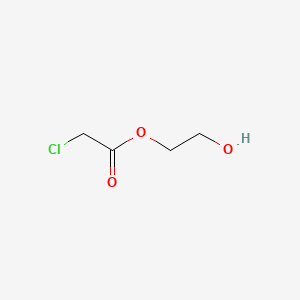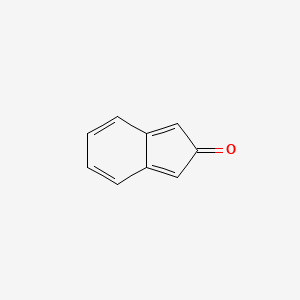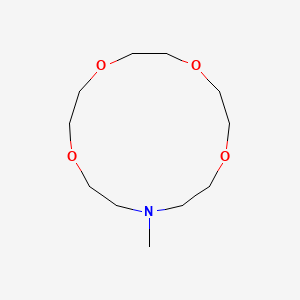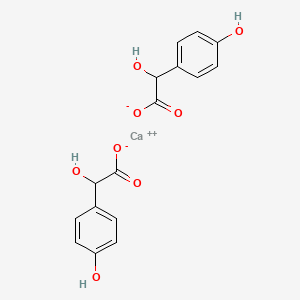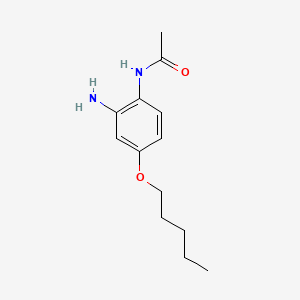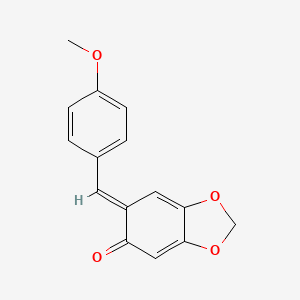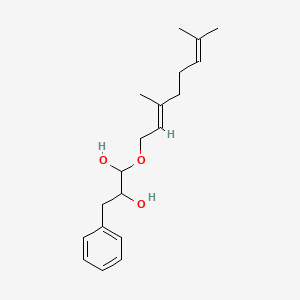
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the reaction of 3,7-dimethyl-2,6-octadien-1-ol with phenylpropane-1,2-diol under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as distillation, crystallization, and chromatography ensures the separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol groups into carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
Geraniol: A similar compound with a structure that includes a 3,7-dimethyl-2,6-octadienyl group.
Nerol: Another related compound with similar functional groups and properties.
Geranyl acetate: A derivative of geraniol with an acetate group.
Uniqueness
1-((3,7-Dimethyl-2,6-octadienyl)oxy)-3-phenylpropane-1,2-diol is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its specific structure allows for diverse applications and reactivity compared to its analogs.
Properties
CAS No. |
94134-39-1 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-phenylpropane-1,2-diol |
InChI |
InChI=1S/C19H28O3/c1-15(2)8-7-9-16(3)12-13-22-19(21)18(20)14-17-10-5-4-6-11-17/h4-6,8,10-12,18-21H,7,9,13-14H2,1-3H3/b16-12+ |
InChI Key |
UMLPGGUXQFSKHT-FOWTUZBSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(C(CC1=CC=CC=C1)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(C(CC1=CC=CC=C1)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


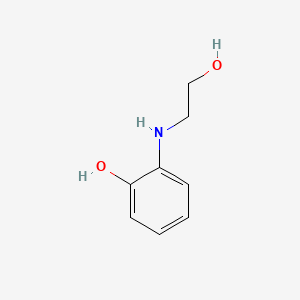
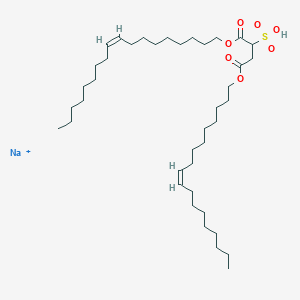
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
